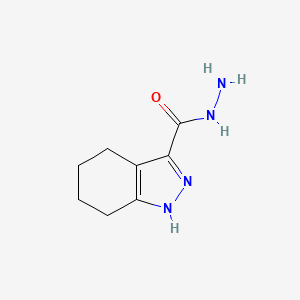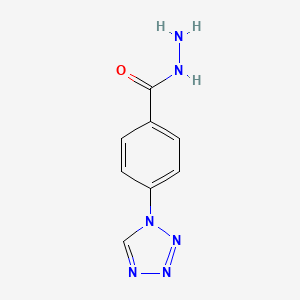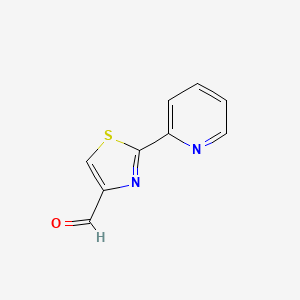
4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide
Übersicht
Beschreibung
4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide, also known as THICA, is a novel synthetic compound with potential applications in a variety of scientific research areas. It was first synthesized in 2018 and has since been studied for its various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- A novel two-step synthesis method for 4,5,6,7-tetrahydro-2H-indazole-3-carbohydrazide was developed, allowing the creation of a library of N′-arylmethylene derivatives through coupling with various aldehydes in water media. This method offers flexibility in reaction time and yield (Savant et al., 2014).
- Novel indazole bearing oxadiazole derivatives were synthesized by reacting the hydrazide of 2H-indazole with acids, demonstrating potential antimicrobial activity (Ghelani et al., 2017).
Potential Biological Applications
- Research indicated that 1-(2,4-dichlorobenzyl)-1H-indazole-3-carbohydrazide (AF-2364) could act as a potential male contraceptive by inducing reversible germ cell loss in the seminiferous epithelium of adult Sprague-Dawley rats (Cheng et al., 2005).
- A series of 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids exhibited significant anti-inflammatory activity in the carrageenan edema test, with 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid being the most active compound (Nagakura et al., 1979).
Structural Analysis and Coordination Compounds
- The structural properties of NH-indazoles were investigated, highlighting the effect of fluorination on their supramolecular structure and crystallization behavior (Teichert et al., 2007).
- Coordination compounds of 4,5,6,7-tetrahydro-1H-indazole with Cu(II), Co(II), and Ag(I) were studied, revealing different complex geometries and potential antimicrobial, antioxidant, and enzyme inhibition activities (Khan et al., 2017).
Wirkmechanismus
Target of Action
Indazole derivatives have been known to inhibit certain kinases such as chk1 and chk2 . These kinases play a crucial role in cell cycle regulation and DNA damage response.
Mode of Action
Based on the known activities of similar compounds, it can be hypothesized that this compound may interact with its targets (such as chk1 and chk2 kinases) and modulate their activity, leading to changes in cellular processes .
Biochemical Pathways
Given the potential targets, it’s likely that this compound could influence pathways related to cell cycle regulation and dna damage response .
Result of Action
Indazole derivatives have been reported to show anti-spermatogenic effects , suggesting potential applications in fertility regulation.
Biochemische Analyse
Biochemical Properties
4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the primary interactions is with hydrolase enzymes, where the compound acts as an inhibitor, preventing the breakdown of specific substrates . Additionally, this compound has been shown to bind to certain receptor proteins, modulating their signaling pathways and affecting cellular responses . These interactions are primarily driven by hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of the enzymes and receptors.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, the compound has demonstrated cytotoxic effects, leading to cell cycle arrest and apoptosis . This is achieved through the modulation of cell signaling pathways, including the inhibition of the PI3K/Akt pathway, which is crucial for cell survival and proliferation . Furthermore, this compound influences gene expression by altering the transcriptional activity of specific genes involved in cell growth and differentiation . The compound also affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced ATP production and increased oxidative stress .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. The compound exerts its effects primarily through binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting their catalytic activity and preventing substrate conversion . Additionally, this compound can activate or inhibit specific signaling pathways by interacting with receptor proteins on the cell surface . These interactions lead to changes in gene expression, resulting in altered cellular functions and responses . The compound’s ability to form stable complexes with biomolecules is attributed to its unique structure, which allows for multiple hydrogen bonds and hydrophobic interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions, with a melting point of 175-180°C . Its stability can be affected by factors such as pH, temperature, and exposure to light . Over time, this compound may undergo degradation, leading to a reduction in its efficacy and potency . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, with significant therapeutic potential . At higher doses, this compound can induce toxic effects, including liver and kidney damage, as well as hematological abnormalities . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, beyond which no additional therapeutic benefits are observed . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations, including oxidation and conjugation reactions . Key enzymes involved in its metabolism include cytochrome P450 oxidases and transferases . These metabolic processes result in the formation of various metabolites, which can have distinct biological activities and effects on cellular function . The compound’s metabolism can also influence metabolic flux and alter the levels of specific metabolites within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms, involving membrane-bound transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . The compound’s distribution within tissues is also affected by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, this compound can be targeted to specific subcellular compartments, such as the mitochondria and nucleus, through post-translational modifications and targeting signals . These localizations are essential for the compound’s ability to modulate cellular processes and exert its biochemical effects .
Eigenschaften
IUPAC Name |
4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c9-10-8(13)7-5-3-1-2-4-6(5)11-12-7/h1-4,9H2,(H,10,13)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZXELLVAZIFCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366972 | |
| Record name | 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90434-92-7 | |
| Record name | 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-(5-Trifluoromethyl-[1,3,4]thiadiazol-2-yl)-piperazine](/img/structure/B1299374.png)
![N-[2-(4-Methoxyphenoxy)ethyl]-N-(3-pyridinylmethyl)amine](/img/structure/B1299384.png)
![3-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B1299387.png)
![[3-(2,2-Dimethyl-propionyl)-indol-1-yl]-acetic acid](/img/structure/B1299394.png)




![2-{[5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B1299411.png)
![5-(1H-[1,2,4]Triazol-3-ylsulfanyl)-furan-2-carbaldehyde](/img/structure/B1299412.png)
![4H-chromeno[4,3-d]thiazol-2-amine](/img/structure/B1299413.png)